molecular formula C14H19FO B7934953 1-(4-Fluoro-2-methylphenyl)heptan-1-one

1-(4-Fluoro-2-methylphenyl)heptan-1-one

Cat. No.: B7934953
M. Wt: 222.30 g/mol
InChI Key: KMTZYXPKMGKKOV-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)heptan-1-one is an organic compound with the molecular formula C14H19FO It is characterized by the presence of a fluoro-substituted phenyl ring attached to a heptanone chain

Preparation Methods

The synthesis of 1-(4-Fluoro-2-methylphenyl)heptan-1-one typically involves the reaction of 4-fluoro-2-methylbenzene with heptanone under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(4-Fluoro-2-methylphenyl)heptan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the heptanone group into a carboxylic acid.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)heptan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)heptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules. The pathways involved may include metabolic processes and signal transduction mechanisms .

Comparison with Similar Compounds

1-(4-Fluoro-2-methylphenyl)heptan-1-one can be compared with other similar compounds, such as:

    1-(4-Chloro-2-methylphenyl)heptan-1-one: Similar structure but with a chloro group instead of a fluoro group.

    1-(4-Bromo-2-methylphenyl)heptan-1-one: Contains a bromo group, which may alter its reactivity and applications.

    1-(4-Methylphenyl)heptan-1-one: Lacks the halogen substitution, leading to different chemical properties and uses.

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO/c1-3-4-5-6-7-14(16)13-9-8-12(15)10-11(13)2/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTZYXPKMGKKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=C(C=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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